molecular formula C10H11NO3 B14202312 Methyl 3-(2-aminophenoxy)prop-2-enoate CAS No. 917872-58-3

Methyl 3-(2-aminophenoxy)prop-2-enoate

Cat. No.: B14202312
CAS No.: 917872-58-3
M. Wt: 193.20 g/mol
InChI Key: UESGBFKFBVNFNE-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminophenoxy)prop-2-enoate is an α,β-unsaturated ester featuring a 2-aminophenoxy substituent. This structural motif combines an electron-rich aromatic amine with a conjugated ester system, rendering the compound valuable in medicinal chemistry and materials science. Its reactivity is influenced by the electron-donating amino group and the electrophilic α,β-unsaturated carbonyl, making it a candidate for Michael addition reactions or as a precursor in heterocyclic synthesis .

Properties

CAS No.

917872-58-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-(2-aminophenoxy)prop-2-enoate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3

InChI Key

UESGBFKFBVNFNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The vinylphosphonium-mediated method, pioneered by Yavari et al., involves the reaction of 2-aminophenol with methyl propiolate in the presence of triphenylphosphine (Ph₃P) under anhydrous conditions. The reaction proceeds via a tandem Michael addition-elimination mechanism:

  • Nucleophilic Attack : The phenolic oxygen of 2-aminophenol attacks the β-carbon of methyl propiolate, facilitated by Ph₃P acting as a base.
  • Vinylphosphonium Intermediate Formation : Ph₃P coordinates to the α-carbon, forming a transient phosphonium species that stabilizes the transition state.
  • Elimination : The intermediate undergoes β-elimination, releasing Ph₃P=O and yielding the α,β-unsaturated ester.

The reaction is typically conducted in dichloromethane (DCM) at room temperature for 6–12 hours, achieving a 40% isolated yield of the (E)-isomer.

Optimization and Yield

Key parameters influencing yield include:

  • Stoichiometry : A 1:1 molar ratio of 2-aminophenol to methyl propiolate minimizes side reactions.
  • Solvent Polarity : Polar aprotic solvents like DMF increase reaction rates but reduce stereoselectivity.
  • Ph₃P Loading : Substoichiometric Ph₃P (0.5 equiv) suffices to drive the reaction, though excess amounts (1.2 equiv) improve conversions.

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4), affording a yellow oil.

Base-Catalyzed Condensation Approach

Reaction Design

An alternative method, adapted from Rh-catalyzed protocols, employs N-methylmorpholine (NMM) as a base to deprotonate 2-aminophenol, enabling direct conjugate addition to methyl propiolate. This one-pot reaction avoids phosphine oxides, simplifying purification:

  • Deprotonation : NMM (1.1 equiv) abstracts the phenolic proton, generating a phenoxide nucleophile.
  • Conjugate Addition : The phenoxide attacks methyl propiolate’s β-carbon, forming a stabilized enolate.
  • Tautomerization : The enolate tautomerizes to the thermodynamically favored (E)-ester.

Performance Metrics

Conducted in dichloromethane at 0°C to room temperature, this method achieves 68% yield after column chromatography (petroleum ether/ethyl acetate, 50:1). Advantages over the phosphine-mediated route include:

  • Reduced Byproducts : No phosphine oxide waste.
  • Faster Kinetics : Completion within 4–6 hours.

Comparative Analysis of Synthetic Methods

Parameter Vinylphosphonium Method Base-Catalyzed Method
Catalyst/Base Ph₃P (1.2 equiv) NMM (1.1 equiv)
Solvent DCM DCM
Temperature RT 0°C → RT
Time 6–12 h 4–6 h
Yield 40% 68%
Byproducts Ph₃P=O None significant

The base-catalyzed method offers superior yields and cleaner profiles, making it preferable for scale-up. However, the vinylphosphonium route remains valuable for accessing sterically hindered analogs.

Spectroscopic Characterization

Infrared Spectroscopy

  • C=O Stretch : 1697 cm⁻¹ (conjugated ester).
  • N–H Stretch : 3270 cm⁻¹ (primary amine).
  • C–O–C Asymmetric Stretch : 1192 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz) :

  • δ 7.70 (d, J = 14.4 Hz, 1H, CH=CO)
  • δ 6.68–7.29 (m, 4H, aromatic H)
  • δ 3.73 (s, 3H, OCH₃)

¹³C NMR (CDCl₃, 100 MHz) :

  • δ 166.5 (COOCH₃)
  • δ 149.1 (C–O aromatic)
  • δ 140.9 (CH=CO)

Applications and Derivatives

Methyl 3-(2-aminophenoxy)prop-2-enoate serves as a precursor for:

  • Benzoxazinones : Cyclization with acyl chlorides yields antimicrobial agents.
  • Cross-Coupling Substrates : Rh-catalyzed reactions with aryl halides generate biaryl motifs for kinase inhibitors.
  • Polymer Monomers : Copolymerization with acrylates enhances thermal stability in resins.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The substituents on the phenyl ring and the ester moiety significantly alter the physicochemical and reactive properties of prop-2-enoate derivatives. Key comparisons include:

Compound Name Substituents Key Properties References
Methyl 3-(2-aminophenoxy)prop-2-enoate 2-Aminophenoxy Electron-rich due to –NH₂; potential for H-bonding and nucleophilic reactions
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate 4-Nitrophenyl Electron-deficient (NO₂); enhanced electrophilicity for conjugate additions
Methyl p-coumarate 4-Hydroxyphenyl Moderate acidity (pKa ~8–10); natural product with antioxidant activity
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate Cyano, 2,4-dimethoxyphenyl Strong electron-withdrawing (CN); planar conformation (syn-periplanar)
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate 3-Bromophenyl, dimethylamino Steric hindrance from Br; tertiary amine enhances solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., –NO₂, –CN): Enhance electrophilicity of the α,β-unsaturated system, promoting reactions like cycloadditions .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: The amino group in this compound likely forms intermolecular H-bonds, influencing crystal packing. Similar patterns are observed in Etter’s graph set analysis for H-bonded networks .
  • Conformation: Cyano-substituted derivatives (e.g., ) adopt syn-periplanar conformations (torsion angle = 3.2°), optimizing conjugation between the aryl and carbonyl groups .

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-(2-aminophenoxy)prop-2-enoate, and how can reaction conditions be optimized?

Basic Research Question
A multi-step synthesis involving condensation reactions and purification via column chromatography is commonly employed. Key steps include:

  • Amine activation : Reacting 2-aminophenol with a propiolic acid derivative under basic conditions.
  • Esterification : Using methanol in the presence of acid catalysts to form the methyl ester.
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 ratio) to isolate the product.
    Optimization : Adjusting temperature (55–65°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% Pd) can improve yields .

Q. What safety protocols and handling practices are critical when working with this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts.
  • Waste disposal : Segregate organic waste and use licensed disposal services .
  • Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Basic Research Question

Technique Application Example Parameters References
FT-IR Functional group identification4000–400 cm⁻¹ resolution
¹H/¹³C NMR Confirming substituent positionsCDCl₃ solvent, 500 MHz spectrometer
X-ray diffraction Crystal structure determinationSHELX refinement, Mo-Kα radiation
Mass Spectrometry Molecular weight verificationESI+ mode, m/z 250–600 range

Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?

Advanced Research Question
Graph-set analysis (e.g., Etter’s formalism) reveals:

  • N–H···O bonds : Stabilize layered packing via intermolecular interactions (2.8–3.2 Å).
  • Aromatic stacking : Offset π-π interactions between phenyl rings (3.5–4.0 Å spacing).
  • Software : SHELXL for refining hydrogen bond networks; ORTEP-3 for visualizing packing .

Q. What computational strategies predict the compound’s biological activity and binding mechanisms?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model interactions with targets like penicillin-binding proteins (PBPs).
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces.
  • ADMET profiling : SwissADME for bioavailability and toxicity screening .

Q. How can researchers resolve discrepancies between experimental and computational structural data?

Advanced Research Question

  • Validation : Compare DFT-optimized bond lengths/angles with X-ray data (e.g., C–C bonds: ±0.02 Å tolerance).
  • Error sources : Address solvent effects in DFT (implicit vs. explicit models) and crystal lattice constraints.
  • Software cross-check : Refine using multiple tools (e.g., Gaussian for DFT, Mercury for X-ray overlay) .

Q. What strategies enhance cell permeability for in vitro pharmacological studies?

Advanced Research Question

  • Structural modifications : Introduce lipophilic groups (e.g., methyl) to improve logP values.
  • Permeability assays : Use Caco-2 cell monolayers with LC-MS quantification of apical-to-basolateral transport.
  • Co-crystallization : Study interactions with membrane transporters via cryo-EM .

Q. How do competing reaction pathways impact synthesis yields, and how are intermediates characterized?

Advanced Research Question

  • Pathway analysis : Monitor byproducts via LC-MS (e.g., ester hydrolysis or amine oxidation).
  • In-situ FT-IR : Track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) peaks to identify side reactions.
  • Quenching : Use NaHCO₃ to halt reactions and isolate intermediates via flash chromatography .

Q. What are the best practices for validating purity in pharmaceutical research applications?

Advanced Research Question

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN (gradient: 30→90% MeCN over 20 min).
  • Chiral analysis : Use Chiralpak AD-H column for enantiomeric excess (ee >98%).
  • Reference standards : Compare with certified impurities (e.g., EP/JP pharmacopeial guidelines) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

Advanced Research Question

  • Accelerated stability studies : Incubate at pH 1–13 (37°C) and analyze degradation via NMR/HPLC.
  • Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots for shelf-life prediction.
  • Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products .

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